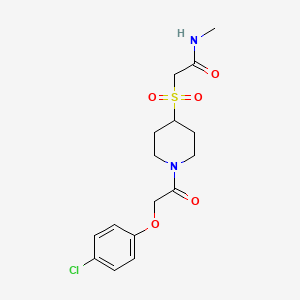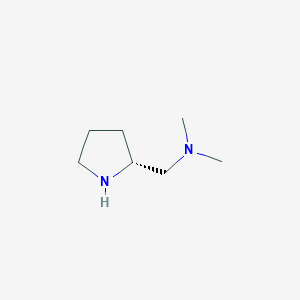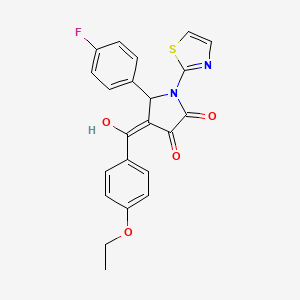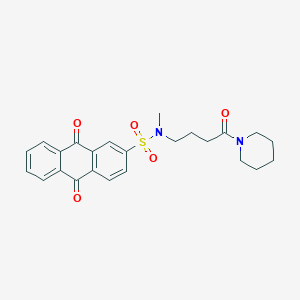
n-(3-(1h-Imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(3-(1h-Imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a combination of functional groups, including a sulfonyl group, an imidazole ring, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(1h-Imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the piperidine ring and the sulfonyl group. The final step involves the coupling of the 2-chloro-5-nitrophenyl group to the sulfonyl-imidazole-piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
n-(3-(1h-Imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
n-(3-(1h-Imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the interactions with biological targets such as enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties.
Wirkmechanismus
The mechanism of action of n-(3-(1h-Imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-(3-(1h-Imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide: shares similarities with other sulfonyl-imidazole-piperidine derivatives.
This compound: is unique due to the specific combination of functional groups and the presence of the 2-chloro-5-nitrophenyl group.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and potential applications in various fields. The combination of the sulfonyl group, imidazole ring, and piperidine ring provides a versatile scaffold for the development of new compounds with desired properties.
Eigenschaften
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O5S/c19-16-3-2-15(24(26)27)12-17(16)30(28,29)23-9-4-14(5-10-23)18(25)21-6-1-8-22-11-7-20-13-22/h2-3,7,11-14H,1,4-6,8-10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBSBUWOTPAJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>68.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85269707 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobutanoic acid](/img/structure/B2432610.png)


![2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432614.png)
![3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2432616.png)
![4-{4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2432617.png)



![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2432624.png)

![2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide](/img/structure/B2432628.png)
![2-[4-(hydrazinecarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide](/img/structure/B2432632.png)
![N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2432633.png)
